C5-Thiol Tautomer vs. 2-Thiouracil: A Fundamental Difference in Chemical Equilibrium
A key differentiation factor for 5-Mercaptouracil (5-MU) is its stability as a C5-thiol tautomer. In contrast, its close structural isomer, 2-thiouracil (CAS 141-90-2), exists predominantly as a thione . This difference in the predominant tautomeric form is not trivial; it dictates the molecule's electronic distribution, hydrogen-bonding capacity, and nucleophilicity, which are critical for target engagement in medicinal chemistry.
| Evidence Dimension | Predominant Tautomeric Form in Equilibrium |
|---|---|
| Target Compound Data | C5-thiol |
| Comparator Or Baseline | 2-Thiouracil: C2-thione |
| Quantified Difference | Qualitative distinction in equilibrium position |
| Conditions | Structural analysis and chemical behavior studies |
Why This Matters
This structural distinction directly impacts molecular recognition and reactivity, making 5-MU unsuitable for substitution by 2-thiouracil in applications requiring a specific thiol-based nucleophile.
